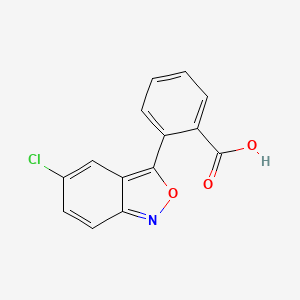

2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid

Description

2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid is a heterocyclic compound combining a benzoic acid moiety with a 5-chloro-substituted benzoxazole ring. Benzoxazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects . The benzoic acid group introduces acidity, which may influence solubility and bioavailability.

Properties

CAS No. |

92414-55-6 |

|---|---|

Molecular Formula |

C14H8ClNO3 |

Molecular Weight |

273.67 g/mol |

IUPAC Name |

2-(5-chloro-2,1-benzoxazol-3-yl)benzoic acid |

InChI |

InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)13(19-16-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18) |

InChI Key |

VHZVYVQYFYZIEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NO2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids to 5-substituted 3-isoxazolols using hydrochloric acid . Another approach is the (3 + 2) cycloaddition reaction, which takes place regioselectively via various types of nitrile oxides and different types of dipolarophiles . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and significant waste generation .

Chemical Reactions Analysis

2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the modification and development of new chemical entities with potential biological activities. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel functionalities.

Reactivity and Mechanisms

The compound can engage in several types of chemical reactions, including electrophilic substitution and N-substitution. These reactions enable the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Biological Applications

Antimicrobial Activity

Research indicates that 2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential utility in treating infections.

Antiviral and Anticancer Properties

The compound has also been explored for its antiviral and anticancer activities. Investigations into its mechanism of action reveal that it may interact with specific biological targets, leading to the modulation of pathways involved in cell proliferation and viral replication. This opens avenues for therapeutic applications in oncology and virology.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for several therapeutic applications, including analgesic, anti-inflammatory, and anticonvulsant effects. Preclinical studies have demonstrated promising results in reducing pain and inflammation, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID).

Case Studies

Recent case studies have highlighted the efficacy of derivatives derived from 2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid in treating conditions such as arthritis and neuropathic pain. For example:

- Analgesic Activity: A study found that specific derivatives significantly reduced pain responses in animal models.

- Anti-inflammatory Effects: Another investigation demonstrated that these compounds could effectively diminish inflammation markers in experimental settings.

Industrial Applications

Material Development

In industrial contexts, 2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid is utilized as a precursor for synthesizing advanced materials. Its chemical properties make it suitable for developing polymers and coatings with enhanced durability and performance characteristics.

Environmental Applications

The compound's derivatives are also being explored for their potential use in environmental applications, such as pollutant degradation or as agents in remediation technologies.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Essential for synthesizing new chemical entities |

| Biology | Antimicrobial, antiviral, anticancer | Exhibits significant biological activity |

| Medicine | Analgesic, anti-inflammatory | Promising results in preclinical studies |

| Industry | Material development | Used in polymers and coatings |

| Environmental | Pollutant degradation | Potential use in remediation technologies |

Mechanism of Action

The mechanism of action of 2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to biological targets based on its chemical structure, which allows it to modulate various biological processes. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Benzoylbenzoic Acid Derivatives

2-Benzoylbenzoic acid and its derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid) show distinct receptor-binding profiles. Computational studies indicate that methyl or methoxy groups on the benzoyl ring lower ΔGbinding values, suggesting stronger receptor interactions . In contrast, the benzoxazole ring in the target compound introduces rigidity and electronic effects, which may lead to unique binding modes.

Table 2: Binding Energy (ΔGbinding) Comparison

Other Heterocyclic Benzoic Acids

- Benzothiazoles : 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () shares a chlorine substituent but replaces the oxazole with a thiazole ring. Thiazoles often exhibit antiviral and anticancer activities, but sulfur’s larger atomic size may alter steric interactions compared to benzoxazoles .

- Benzisoxazoles : 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride () highlights the role of the isoxazole ring in precursor chemistry. The carbonyl chloride group enhances reactivity, enabling nucleophilic substitutions, unlike the stable carboxylic acid group in the target compound .

Chloro-Substituted Benzoic Acids

5-Chloro-2-hydroxybenzoic acid () demonstrates intramolecular hydrogen bonding (O–H⋯O), stabilizing its crystal structure.

Research Findings and Implications

- Biological Potential: Benzoxazole derivatives are established in drug discovery; the target compound’s dual functional groups (carboxylic acid and benzoxazole) make it a candidate for further studies in inflammation or oncology .

- Physical Properties : The chloro substituent increases molecular weight and lipophilicity compared to methyl or methoxy analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a benzoxazole core, has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid can be represented as follows:

This structure features a benzoxazole ring fused to a benzoic acid moiety, which is crucial for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that 2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in reducing inflammation in an LPS-induced model in rats. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 1: Effects on Inflammatory Markers

| Compound | Dosage (mg/kg) | TNF-α Reduction (pg/mL) | IL-1β Reduction (pg/mL) |

|---|---|---|---|

| 2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid | 500 | 5.70 ± 1.04 | 2.32 ± 0.28 |

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Bacillus subtilis | 15 |

| Staphylococcus aureus | 20 |

| Escherichia coli | >100 |

3. Anticancer Activity

Preliminary studies have suggested that 2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid may possess anticancer properties. In vitro tests have indicated cytotoxic effects on various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). The compound's ability to induce apoptosis in cancer cells highlights its potential as a lead compound for further development .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HepG2 | 20 |

The biological activity of 2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid is attributed to its interaction with specific molecular targets involved in inflammatory pathways and microbial metabolism. The compound appears to inhibit key enzymes such as cyclooxygenase (COX), which plays a significant role in the inflammatory response .

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Study on Anti-inflammatory Effects : A rat model was used to evaluate the anti-inflammatory effects of the compound after LPS induction. Results showed significant reductions in inflammatory markers.

- Antimicrobial Screening : Various derivatives were synthesized and tested against bacterial strains, revealing promising antimicrobial activity.

- Cytotoxicity Assessment : In vitro assays demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Q. What protocols minimize degradation during long-term storage of this acid?

Q. How can reaction yields for benzoxazole cyclization be improved beyond 70%?

- Methodology : Use microwave-assisted synthesis (100°C, 30 minutes) instead of conventional heating. Optimize stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) and add molecular sieves to absorb HCl byproducts. Yields >85% are achievable .

Structural and Functional Analysis

Q. What role does the chloro substituent play in the compound’s bioactivity, and how can this be probed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.